索法酮

概述

描述

Sofalcone is a synthetic flavonoid derivative of sophoradin, a natural phenol found in the medicinal plant Sophora subprostrata . It is primarily used as a mucosal protective agent and has been reported to inhibit the growth of Helicobacter pylori . Sofalcone is known for its anti-inflammatory and anti-bacterial properties, making it a valuable compound in the treatment of gastrointestinal disorders .

科学研究应用

Gastroprotective Effects

Mechanism of Action:

Sofalcone exhibits mucoprotective properties that enhance gastric mucosal defense mechanisms. It acts by forming a protective barrier over the gastric epithelium, which helps to prevent damage from gastric acid and irritants. This property is particularly beneficial in treating peptic ulcers and gastritis.

Clinical Studies:

A randomized controlled trial demonstrated that the addition of Sofalcone to a standard triple therapy regimen for Helicobacter pylori eradication significantly increased cure rates. In this study, patients receiving Sofalcone showed an eradication rate of 94% compared to 81% in the control group without Sofalcone .

| Treatment Group | Cure Rate (%) |

|---|---|

| Triple Therapy Alone | 81.1 |

| Triple Therapy + Sofalcone | 94.0 |

Anti-inflammatory Properties

Research Findings:

Recent studies have identified Sofalcone as an effective anti-inflammatory agent. It covalently targets high mobility group box 1 (HMGB1), a protein involved in inflammatory responses, thereby inhibiting inflammation in human colonic epithelial cells . This mechanism suggests potential applications in inflammatory bowel diseases and other gastrointestinal disorders.

Case Study:

In vitro studies using Caco-2 cells revealed that Sofalcone treatment led to a significant reduction in inflammatory markers, indicating its potential as a therapeutic agent for managing intestinal inflammation .

Role in Preeclampsia Management

Therapeutic Potential:

Sofalcone has been investigated for its effects on endothelial dysfunction associated with preeclampsia, a severe pregnancy complication characterized by high blood pressure and oxidative stress. It was found to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which enhances antioxidant defenses and reduces levels of antiangiogenic factors like soluble fms-like tyrosine kinase-1 (sFlt-1) .

In Vitro Results:

Studies showed that Sofalcone significantly increased heme oxygenase-1 (HO-1) expression in human trophoblasts and endothelial cells, suggesting its utility in ameliorating endothelial dysfunction and oxidative stress during pregnancy .

Mucosal Healing and Cell Proliferation

Cell Proliferation Studies:

Sofalcone has been shown to promote gastric cell proliferation, particularly in the pyloric gland region of gastritis models. This effect may contribute to its therapeutic efficacy in healing gastric mucosal injuries .

作用机制

索法尔酮通过多种机制发挥其作用:

生化分析

Biochemical Properties

Sofalcone has been reported to inhibit the growth of Helicobacter pylori . It exerts its effects by inhibiting the production of vacuolating toxin (VT) and the induction of interleukin-8 (IL-8) secretion by H. pylori . It also has a direct bactericidal effect on H. pylori, exhibits anti-urease activity, and reduces the adhesion of this organism to gastric epithelial cells .

Cellular Effects

Sofalcone has been found to inhibit the inflammatory response of human colonic epithelial cells . It covalently targets high mobility group box 1 (HMGB1), a key player in the inflammatory response . This interaction results in the activation of the cytoprotective and anti-inflammatory nuclear factor-erythroid 2 (NF-E2) p45-related factor 2 (Nrf2)-heme oxygenase (HO)-1 pathway .

Molecular Mechanism

The molecular mechanism of Sofalcone involves its interaction with HMGB1, which leads to the activation of the Nrf2-HO-1 pathway . Sofalcone forms a covalent bond with HMGB1, leading to the dissociation of the Nrf2-KEAP1 complex . This results in increased nuclear accumulation of Nrf2 and induction of HO-1 protein expression .

Metabolic Pathways

It has been reported to inhibit the degradation of prostaglandins , suggesting that it may interact with enzymes or cofactors involved in prostaglandin metabolism.

准备方法

索法尔酮的制备涉及多个合成步骤。一种方法以 2-羟基-4-(3-甲基-2-丁烯氧)苯乙酮为起始原料。 经过一系列反应,包括 C-烷基化、O-烷基化和醛醇缩合,最终得到目标化合物索法尔酮 . 工业生产方法通常涉及优化这些反应,以实现高产率和高纯度 .

化学反应分析

相似化合物的比较

索法尔酮与其他类似化合物比较,例如:

生物活性

Sofalcone, a synthetic analog derived from the natural phenol sophoradin, has gained attention for its diverse biological activities, particularly in gastroprotection and anti-inflammatory effects. This article delves into the biological activity of sofalcone, supported by various studies and case reports.

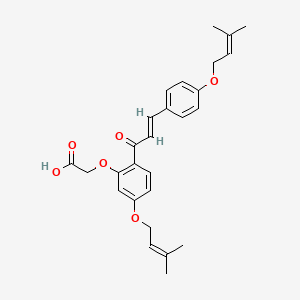

- Chemical Formula : C27H30O6

- Molecular Weight : 450.5235 g/mol

- Structure : Sofalcone is characterized by its complex structure, which contributes to its biological activity.

Sofalcone exhibits several mechanisms that underline its biological efficacy:

- Mucosal Protection : It acts as a mucosal protective agent by enhancing the gastric mucosal barrier and promoting healing in gastric injuries.

- Helicobacter pylori Inhibition : Sofalcone has been shown to inhibit the growth of Helicobacter pylori, a bacterium linked to peptic ulcers. It reduces bacterial adhesion to gastric epithelial cells and exhibits anti-urease activity, which is crucial for the survival of H. pylori in acidic environments .

- Anti-inflammatory Effects : Recent studies have identified high mobility group box 1 (HMGB1) as a key target for sofalcone's anti-inflammatory activity, particularly in intestinal inflammation .

Case Studies and Trials

-

H. pylori Eradication :

- A clinical trial involving 165 patients with peptic ulcers demonstrated that the addition of sofalcone to a standard triple therapy regimen significantly increased the cure rate of H. pylori infection from 78.2% to 87.0% .

- The study compared three groups: one receiving standard treatment, one receiving sofalcone with standard treatment, and another receiving an alternative mucoprotective agent, polaprezinc.

- Gastric Cell Proliferation :

In vitro and In vivo Studies

Safety and Adverse Effects

The safety profile of sofalcone has been assessed through various clinical trials. Adverse events were generally mild and included gastrointestinal symptoms such as diarrhea and nausea. The incidence of adverse events was comparable across treatment groups, indicating a favorable safety profile when used as an adjunct therapy .

属性

IUPAC Name |

2-[5-(3-methylbut-2-enoxy)-2-[3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoyl]phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O6/c1-19(2)13-15-31-22-8-5-21(6-9-22)7-12-25(28)24-11-10-23(32-16-14-20(3)4)17-26(24)33-18-27(29)30/h5-14,17H,15-16,18H2,1-4H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWRVVCDTLRWPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023586 | |

| Record name | Sofalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64506-49-6 | |

| Record name | Sofalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64506-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sofalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sofalcone exert its cytoprotective effects?

A1: Sofalcone demonstrates cytoprotective activity through various mechanisms:

- Strengthening the Gastric Mucosal Barrier: It enhances the physicochemical properties of gastric mucus. Studies show that sofalcone administration increases mucus gel thickness, sulfo- and sialomucin content, H+ retardation capacity, viscosity, and hydrophobicity. [, ]

- Modulating Prostaglandin Metabolism: Sofalcone increases prostaglandin E2 (PGE2) levels in gastric mucosa. It achieves this by stimulating PGE2 production and inhibiting 15-hydroxyprostaglandin dehydrogenase (15-HPGD), the enzyme responsible for PGE2 degradation. [, , , , ]

- Promoting Healing and Regeneration: Sofalcone accelerates the healing of gastric ulcers by promoting microvascular and connective tissue regeneration. This is linked to its ability to stimulate basic fibroblast growth factor (bFGF) production and increase the number of endothelial cells and myofibroblasts in damaged areas. [, , ]

- Antioxidant Activity: Sofalcone exhibits antioxidant properties, protecting gastric mucosa from ischemia-reperfusion injury by inhibiting lipid peroxidation and scavenging superoxide radicals. []

Q2: Does sofalcone interact with Helicobacter pylori?

A2: While not a primary antibiotic, sofalcone demonstrates several effects against Helicobacter pylori :

- Antibacterial Activity: Sofalcone displays direct antibacterial activity against H. pylori. [, , ]

- Inhibition of Adherence and Virulence Factors: It inhibits H. pylori adhesion to gastric mucin, reduces vacuolating toxin production, and suppresses lipolytic activity, potentially mitigating mucosal damage. [, , ]

- Modulation of Immune Response: Sofalcone inhibits the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) by monocytes stimulated with H. pylori extracts. []

Q3: What is the molecular structure of sofalcone?

A: Sofalcone is a synthetic isoprenyl chalcone derivative. Its chemical name is 2'-carboxymethoxy-4,4'-bis(3-methyl-2-butenyloxy)-chalcone. [, ]

Q4: What are the molecular formula and weight of sofalcone?

A: The molecular formula for sofalcone is C26H32O6, and its molecular weight is 440.53 g/mol. []

Q5: Is there any spectroscopic data available for sofalcone?

A: Research articles mention using HPLC-UV methods for the detection and quantification of sofalcone and its metabolites in biological samples. This suggests the use of UV-Vis spectroscopy for its characterization. [, ]

Q6: What is known about the stability of sofalcone under various conditions?

A: While specific stability data is limited in the provided research, studies highlight the use of sofalcone in various formulations, including oral suspensions, powders, and potentially, microcapsules. This implies a degree of stability under typical formulation conditions. [, , ]

Q7: Are there any strategies to improve sofalcone's formulation and bioavailability?

A: Research explores the development of sofalcone solid dispersions using polyethylene glycols (PEG) as carriers to enhance its dissolution rate, potentially improving bioavailability. [] Additionally, the development of sofalcone alginate microcapsules using emulsion techniques has been investigated as a potential strategy for controlled release and targeted delivery. []

Q8: What is the pharmacokinetic profile of sofalcone?

A: Studies in healthy volunteers demonstrate that sofalcone is absorbed after oral administration, reaching peak plasma concentrations (Cmax) within 0.7-0.9 hours (Tmax). The elimination half-life (t1/2) ranges from 2.17 to 3.88 hours, and no significant accumulation is observed after multiple doses. The pharmacokinetics do not appear to differ significantly between males and females. []

Q9: Has the efficacy of sofalcone been evaluated in clinical trials?

A: While the provided research doesn't cite specific clinical trials, several papers highlight the clinical use of sofalcone as an anti-ulcer drug. Studies indicate its effectiveness in treating chronic gastric ulcers in rats, with histological evidence of accelerated healing, mucosal regeneration, and increased collagen fiber development. [] Clinical studies also point to its potential in improving the eradication rate of H. pylori infection when combined with standard triple therapy regimens. [, ]

Q10: What is the safety profile of sofalcone?

A: Although limited information on toxicity is available within the provided research, the papers consistently indicate a favorable safety profile for sofalcone. Clinical studies report a low incidence of generally mild adverse effects, even with long-term administration. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。